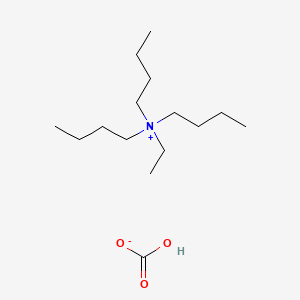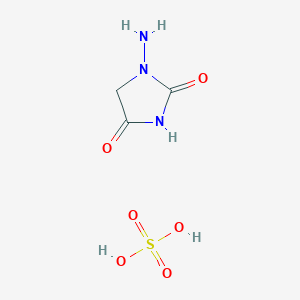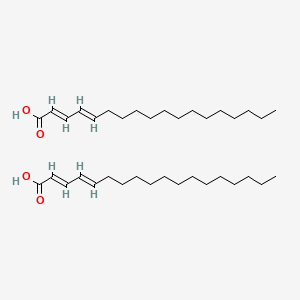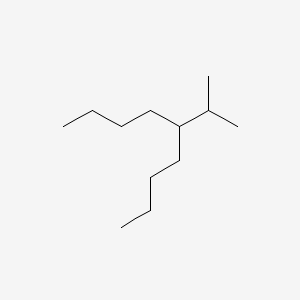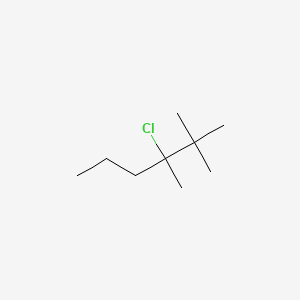
3-Chloro-2,2,3-trimethyl-hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,2,3-trimethyl-hexane is an organic compound belonging to the class of alkanes It is a branched alkane with a chlorine atom attached to the third carbon of the hexane chain
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2,2,3-trimethyl-hexane can be synthesized through the chlorination of 2,2,3-trimethyl-hexane. The reaction typically involves the use of chlorine gas (Cl₂) under controlled conditions, such as in the presence of ultraviolet light or a radical initiator, to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient chlorination.
化学反応の分析
Types of Reactions
3-Chloro-2,2,3-trimethyl-hexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). These reactions typically occur under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination, resulting in the formation of alkenes.
Major Products
Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination: The major product is an alkene, such as 2,2,3-trimethyl-1-hexene.
科学的研究の応用
3-Chloro-2,2,3-trimethyl-hexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of halogenated alkanes with biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2,2,3-trimethyl-hexane in chemical reactions involves the formation of a carbocation intermediate during substitution reactions. The chlorine atom, being electronegative, can stabilize the carbocation, facilitating the reaction. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion.
類似化合物との比較
Similar Compounds
2,2,3-Trimethyl-hexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2,2-dimethyl-pentane: Similar structure but with a shorter carbon chain.
3-Chloro-2,2,4-trimethyl-pentane: Similar structure but with different branching.
Uniqueness
3-Chloro-2,2,3-trimethyl-hexane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
102449-95-6 |
|---|---|
分子式 |
C9H19Cl |
分子量 |
162.70 g/mol |
IUPAC名 |
3-chloro-2,2,3-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-6-7-9(5,10)8(2,3)4/h6-7H2,1-5H3 |
InChIキー |
QJQYBBVCLQUTIQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


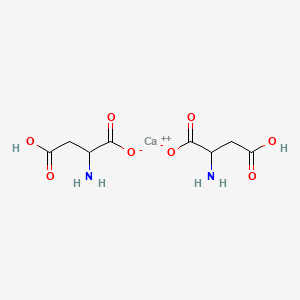
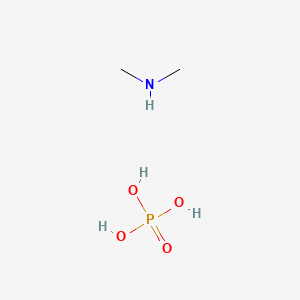

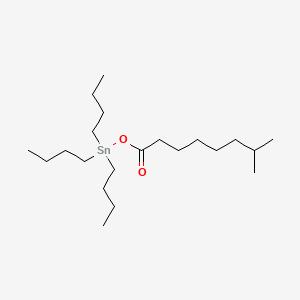
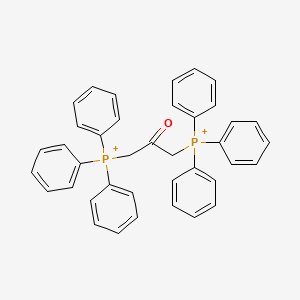
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
